ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based small molecule characterized by:
- Triazole core: A 4H-1,2,4-triazole ring system, which is a heterocyclic scaffold known for diverse biological activities.
- Substituents: A 3-fluorophenyl group at position 4 of the triazole, contributing electron-withdrawing effects. A 4-methoxybenzamido methyl group at position 5, combining a methoxy-substituted benzamide with a methylene linker. This compound is structurally optimized for interactions with biological targets, leveraging the triazole’s rigidity and substituent-driven electronic modulation .
Properties
IUPAC Name |
ethyl 2-[[4-(3-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-6-4-5-15(22)11-16)12-23-20(28)14-7-9-17(29-2)10-8-14/h4-11H,3,12-13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJAXSQJQLHLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically including the formation of the triazole ring and subsequent modifications to introduce the desired substituents. The general approach often includes:
- Formation of Triazole : This is usually achieved through cyclization reactions involving appropriate precursors such as hydrazines and isothiocyanates.
- Substitution Reactions : Following triazole formation, substitution reactions are performed to introduce the fluorophenyl and methoxybenzamido groups.
- Esterification : The final step typically involves esterification to yield the ethyl ester form of the compound.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of triazole derivatives, including those similar to this compound. For instance:
- Antibacterial Activity : Compounds with similar structures have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 10 |
| B | Escherichia coli | 15 |
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. This compound may exhibit similar antifungal effects against pathogens such as Candida albicans and Aspergillus niger. In studies involving related compounds:
- Inhibition Assays : Compounds demonstrated antifungal activity with IC50 values ranging from 20 to 50 µg/mL against these fungi .
Cytotoxicity and Anticancer Activity
The anticancer potential of this compound has also been investigated. Similar triazole compounds have shown promising results:
- Cell Line Studies : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines such as A549 (lung cancer), SK-MEL (skin cancer), and HCT15 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| SK-MEL | 30 |
| HCT15 | 22 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in fungal sterol biosynthesis (e.g., lanosterol demethylase), leading to disrupted cell membrane integrity.
- DNA Interaction : Some studies suggest that triazole derivatives may intercalate into DNA or inhibit topoisomerases, thereby preventing cell division in cancer cells.
Case Studies
Several case studies highlight the efficacy of triazole derivatives similar to this compound:
- Study on Antimicrobial Properties : A study demonstrated that a related compound significantly inhibited bacterial growth in a murine model of infection.
- Cytotoxicity Assessment : Another research effort evaluated the anticancer properties in xenograft models, showing tumor size reduction upon treatment with triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has demonstrated promising antimicrobial properties. Triazole derivatives are particularly noted for their antifungal activity through the inhibition of ergosterol synthesis in fungal cell membranes.
Efficacy Against Microorganisms
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Candida albicans | High inhibition |
| Escherichia coli | Low inhibition |
Anticancer Activity
The compound's anticancer potential has been evaluated across various cancer cell lines. Triazole derivatives are known to exhibit cytotoxic effects by inducing apoptosis or inhibiting cell proliferation pathways.
Cytotoxicity Profiles
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Significant cytotoxicity |
| HCT-116 (Colon Cancer) | 12.3 | Induced apoptosis |
| A549 (Lung Cancer) | 20.1 | Cell cycle arrest |
Study on Antifungal Activity
A recent study highlighted the antifungal properties of this compound. The results indicated that it significantly inhibited the growth of Candida albicans, outperforming several standard antifungal agents.
Cytotoxicity Evaluation Against Cancer Cells
In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on MCF-7 and HCT-116 cells. The IC50 values indicate strong anticancer activity, suggesting its potential as a therapeutic agent in cancer treatment.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Site
The thioether (-S-) group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : Replacement of the sulfur atom with nitrogen nucleophiles (e.g., hydrazine) yields hydrazine derivatives. This reaction is facilitated by polar aprotic solvents like DMF at 60–80°C.
-
Reaction with alcohols : Thioether-to-ether transformations occur via alkoxyde intermediates in ethanol or methanol under reflux.
Example Conditions :
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | DMF | 80°C | 72 |
| Sodium methoxide | Methanol | 65°C | 68 |
Ester Hydrolysis
The ethyl ester group hydrolyzes to a carboxylic acid under acidic or basic conditions:
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Basic hydrolysis : 2M NaOH in ethanol/water (1:1) at 70°C produces the carboxylic acid derivative.
-
Acidic hydrolysis : Concentrated HCl in dioxane/water (3:1) at 100°C yields the same product but with slower kinetics .
Kinetic Comparison :
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| Basic | 4 | 95 |
| Acidic | 8 | 88 |
Amide Bond Reactivity
The 4-methoxybenzamido group participates in:
-
Hydrolysis : Strong acids (e.g., 6M HCl) or bases (e.g., LiOH) cleave the amide bond, releasing 4-methoxybenzoic acid and the corresponding amine.
-
Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under catalytic acid conditions generates imine derivatives .
Hydrolysis Efficiency :
| Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 6M HCl | 100°C | 6 | 82 |
| 2M LiOH | 70°C | 3 | 89 |
Electrophilic Aromatic Substitution (EAS)
The 3-fluorophenyl ring undergoes EAS at meta positions due to fluorine’s electron-withdrawing effect:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, though yields are moderate (45–55%) due to deactivation .
-
Sulfonation : Fuming H₂SO₄ at 120°C produces sulfonic acid derivatives, but competing triazole ring sulfonation limits utility.
Oxidation of the Thioether Group
Controlled oxidation converts the thioether to sulfoxide or sulfone:
-
Sulfoxide formation : H₂O₂ (30%) in acetic acid at 25°C achieves partial oxidation.
-
Sulfone formation : mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C drives complete oxidation .
Oxidation Outcomes :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ | Sulfoxide | 65 |
| mCPBA | Sulfone | 92 |
Coordination with Metal Ions
The triazole ring’s nitrogen atoms act as ligands for transition metals:
-
Cu(II) complexes : Reaction with CuCl₂ in methanol forms stable complexes with enhanced electrochemical activity .
-
Zn(II) complexes : Coordination with Zn(OAc)₂ in DMSO improves solubility for catalytic applications.
Stability Constants (log K) :
| Metal Ion | Solvent | log K |
|---|---|---|
| Cu(II) | Methanol | 4.2 |
| Zn(II) | DMSO | 3.8 |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest analogs are 1,2,4-triazole derivatives with variations in substituents. Key comparisons include:
Key Findings:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., 3-fluorophenyl in the target) enhance binding to enzymes like leukotriene synthase compared to electron-donating groups (e.g., 4-methoxyphenyl in 6l) .
- Thioacetate esters (target) are more labile than thioethers (6l) or acetamides (), impacting pharmacokinetics .
Synthetic Yields and Physicochemical Properties: Triazoles with methoxybenzamido groups (target, 6l) exhibit higher yields (>80%) due to stabilized intermediates . Melting points correlate with crystallinity: bulkier substituents (e.g., 4-methoxybenzamido) increase m.p. (e.g., 6l: 125–128°C vs.
Stability and Degradation :
Q & A
Q. What are the key synthetic steps for preparing ethyl 2-((4-(3-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate?
The synthesis typically involves:
- Triazole ring formation : Cyclization of hydrazine derivatives with alkylating agents under reflux conditions (e.g., ethanol, 70–80°C) .
- Functionalization : Introduction of the 4-methoxybenzamido moiety via amide coupling, often using carbodiimide-based reagents .
- Thioether linkage : Reaction of the triazole-thiol intermediate with ethyl bromoacetate in the presence of a base (e.g., NaH) . Purification is achieved via recrystallization or column chromatography .
Q. Which spectroscopic methods are recommended for structural characterization?
- NMR spectroscopy : H and C NMR confirm substituent positions and connectivity, with attention to thioether (–S–) and amide (–CONH–) signals .
- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C–S) validate functional groups .
- HPLC : Assess purity (>95% by reverse-phase C18 columns) .
Q. What purification techniques are effective post-synthesis?
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar impurities .
Advanced Research Questions
Q. How can reaction yields be optimized during triazole ring cyclization?
- Catalyst choice : Use iodine or Cu(I) catalysts to accelerate cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature control : Maintain 80–90°C to avoid side products like hydrolyzed intermediates .
Q. What strategies address contradictory bioactivity data across assay models?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Solubility adjustments : Employ DMSO/carboxymethylcellulose mixtures to improve bioavailability in vivo .
- Metabolic stability testing : Evaluate liver microsome degradation to explain discrepancies between in vitro and in vivo results .
Q. How to design structure-activity relationship (SAR) studies for the 4-methoxybenzamido moiety?
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups at the 4-position .
- Binding assays : Use surface plasmon resonance (SPR) to quantify interactions with target enzymes (e.g., cytochrome P450) .
- Molecular docking : Map the methoxy group’s role in hydrophobic pocket interactions using AutoDock Vina .
Q. How to mitigate solubility challenges in biological assays?
- Salt formation : Convert the free acid to sodium/potassium salts via reaction with NaOH/KOH .
- Co-solvents : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
Q. What computational methods predict target interactions for this compound?
- Molecular dynamics (MD) simulations : Simulate binding stability with EGFR or COX-2 over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity with antimicrobial IC values .
Q. How to resolve NMR data discrepancies caused by tautomerism?
Q. What are common synthetic intermediates, and how are they characterized?
- Hydrazine derivatives : Intermediate hydrazides are confirmed by IR (N–H stretch at ~3300 cm) .
- Thiosemicarbazides : Characterized via LC-MS for molecular ion peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
